molecular formula C16H14BrClN2OS B4888981 N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide

Cat. No. B4888981
M. Wt: 397.7 g/mol
InChI Key: LPRPIOHKPMRQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research for its potential use in cancer treatment.

Mechanism of Action

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting BRD4, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes involved in cancer cell proliferation and survival. In addition, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been found to have anti-inflammatory effects, which may contribute to its potential use in the treatment of other diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide in lab experiments is its specificity for BRD4, which reduces the risk of off-target effects. However, the compound's low solubility and stability can make it difficult to work with in certain experimental settings. Additionally, further research is needed to determine the optimal dosage and administration of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide for different types of cancer.

Future Directions

Future research on N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide could focus on exploring its potential use in combination with other cancer treatments, as well as its efficacy in treating other diseases beyond cancer. Additionally, further studies could investigate the molecular mechanisms underlying N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide's anti-cancer and anti-inflammatory effects, which could lead to the development of more effective treatments.

Synthesis Methods

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide can be synthesized through a multistep process involving the reaction of 4-bromo-2,6-dimethylaniline with carbon disulfide and chloroacetyl chloride. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product.

Scientific Research Applications

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has shown promising results in the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2OS/c1-9-7-12(17)8-10(2)14(9)19-16(22)20-15(21)11-3-5-13(18)6-4-11/h3-8H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRPIOHKPMRQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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